Indophagolin
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Overview
Description
Indophagolin is a potent, indoline-containing compound known for its ability to inhibit autophagy. It has been identified as a significant antagonist of purinergic receptors, particularly P2X4, P2X1, and P2X3 . The compound has shown promise in various scientific research applications due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indophagolin involves several key steps:
Cyclopropanecarbonyl Chloride Reaction: The initial step involves the reaction of cyclopropanecarbonyl chloride with a base such as triethylamine and a catalyst like 4-dimethylaminopyridine in dichloromethane at room temperature for about 2 hours.
N-Bromosuccinimide Reaction: The next step includes the reaction with N-bromosuccinimide in dichloromethane at room temperature for 2 hours.
Chlorosulfonic Acid Reaction: This step involves the reaction with chlorosulfonic acid at 70°C for 5 hours.
Aromatic Amine Reaction: The final step involves the reaction with an aromatic amine in pyridine at 70°C for 16 hours.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Indophagolin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, particularly involving its indoline moiety
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while reduction can produce various reduced derivatives .
Scientific Research Applications
Indophagolin has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study autophagy and purinergic receptor signaling pathways
Biology: this compound is employed in cellular studies to investigate its effects on autophagy and receptor antagonism
Medicine: The compound is being explored for its potential therapeutic applications in diseases where autophagy plays a crucial role
Industry: this compound’s unique properties make it a valuable compound for various industrial research applications
Mechanism of Action
Indophagolin exerts its effects primarily by antagonizing purinergic receptors, particularly P2X4, P2X1, and P2X3 . It inhibits autophagy by interfering with the signaling pathways associated with these receptors. The compound’s molecular targets include the purinergic receptors and various proteins involved in the autophagy process .
Comparison with Similar Compounds
BX430: Another potent antagonist of the P2X4 receptor.
PSB-12054: A compound with similar binding properties to Indophagolin.
Uniqueness: this compound stands out due to its indoline-containing structure and its potent inhibitory effects on autophagy. Its ability to target multiple purinergic receptors with high specificity makes it a unique and valuable compound for research .
This compound’s diverse applications and unique properties make it a compound of significant interest in various scientific fields. Its ability to inhibit autophagy and antagonize purinergic receptors opens up numerous possibilities for research and potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(cyclopropanecarbonyl)-2,3-dihydroindole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClF3N2O3S/c20-14-7-11-5-6-26(18(27)10-1-2-10)16(11)9-17(14)30(28,29)25-12-3-4-15(21)13(8-12)19(22,23)24/h3-4,7-10,25H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXJZCDFFBDSJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=CC(=C(C=C32)S(=O)(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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